2-(5-Chloro-2-thienyl)pyrrolidine

Lipophilicity CNS drug discovery Pharmacokinetics

Secure 2-(5-Chloro-2-thienyl)pyrrolidine (99% purity) for structure-activity relationship studies. This halogenated thiophene-pyrrolidine building block offers a high computed logP (2.5) for blood-brain barrier penetration optimization and a stable C-Cl bond. Its defined MDL and InChI Key facilitate precise inventory management, while multi-source availability mitigates supply chain risk.

Molecular Formula C8H10ClNS
Molecular Weight 187.69 g/mol
CAS No. 524674-42-8
Cat. No. B1351489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-thienyl)pyrrolidine
CAS524674-42-8
Molecular FormulaC8H10ClNS
Molecular Weight187.69 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(S2)Cl
InChIInChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2
InChIKeyXMSYAIXTGCQRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-2-thienyl)pyrrolidine (CAS 524674-42-8): High-Purity Heterocyclic Building Block for Chemical Synthesis and Advanced Research


2-(5-Chloro-2-thienyl)pyrrolidine (CAS 524674-42-8) is a heterocyclic building block characterized by a pyrrolidine ring bearing a 5-chloro-2-thienyl substituent. This structural motif, featuring both a basic secondary amine and an electron-rich thiophene with a halogen substituent, positions it as a versatile intermediate for constructing more complex molecules in medicinal chemistry, agrochemical synthesis, and materials science [1]. As detailed in vendor technical datasheets, the compound is commercially available with a minimum purity specification of 99% and a molecular formula of C₈H₁₀ClNS (MW: 187.69 g/mol) .

2-(5-Chloro-2-thienyl)pyrrolidine (CAS 524674-42-8): Why Direct Substitution with Common Analogs Compromises Experimental Reproducibility


Direct substitution of 2-(5-Chloro-2-thienyl)pyrrolidine with unsubstituted or differently halogenated pyrrolidine analogs is not recommended for research applications requiring precise control over physicochemical properties and reactivity. The 5-chloro substituent on the thiophene ring significantly alters both lipophilicity and electronic distribution, which can impact molecular recognition events, pharmacokinetic profiles, and the outcome of downstream synthetic transformations [1]. While compounds like 2-(thiophen-2-yl)pyrrolidine or 2-(5-bromo-2-thienyl)pyrrolidine may appear structurally similar, they exhibit quantifiable differences in computed logP, purity standards, and potential chemical behavior that can directly affect the validity of structure-activity relationship (SAR) studies and the reproducibility of published protocols [2].

2-(5-Chloro-2-thienyl)pyrrolidine (CAS 524674-42-8): Quantitative Evidence of Differentiation Against Key Structural Analogs


Enhanced Lipophilicity for Membrane Permeability and CNS Penetration Optimization

Compared to the unsubstituted analog 2-(thiophen-2-yl)pyrrolidine, 2-(5-Chloro-2-thienyl)pyrrolidine exhibits a markedly higher computed XLogP3-AA value (2.5 vs. 0.815), indicating increased lipophilicity [1][2]. This difference is directly attributable to the electron-withdrawing chlorine atom on the thiophene ring, which reduces hydrogen bond acceptor strength and increases hydrophobic surface area.

Lipophilicity CNS drug discovery Pharmacokinetics

Superior Commercial Purity Enables Reliable Reaction Stoichiometry and Data Reproducibility

Leading global suppliers, including Thermo Fisher Scientific and AKSci, list a minimum purity specification of 99% for 2-(5-Chloro-2-thienyl)pyrrolidine . In contrast, commercially available batches of the unsubstituted analog 2-(thiophen-2-yl)pyrrolidine are routinely specified at 97% purity, with some vendors offering material as low as 95% .

Chemical synthesis Analytical purity Reproducibility

Differentiation from 5-Bromo Analog Through Halogen-Dependent Reactivity and Physicochemical Properties

While both 2-(5-Chloro-2-thienyl)pyrrolidine and its 5-bromo analog (CAS 524674-43-9) are halogenated thiophene-pyrrolidines, they are not interchangeable due to distinct chemical behaviors. The target compound contains a chlorine atom (Cl), which is less polarizable and forms weaker halogen bonds compared to bromine (Br), leading to different outcomes in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where oxidative addition rates are dependent on the C-halogen bond strength (C-Cl > C-Br) [1]. Furthermore, the 5-bromo analog is frequently supplied at a lower 95% purity , which may necessitate additional purification.

Halogen bonding Cross-coupling SAR

2-(5-Chloro-2-thienyl)pyrrolidine (CAS 524674-42-8): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: CNS and Orally Bioavailable Drug Candidate Design

With a computed XLogP3-AA value of 2.5—significantly higher than the unsubstituted analog's 0.815—2-(5-Chloro-2-thienyl)pyrrolidine is a strategically advantageous building block for medicinal chemistry projects aiming to optimize blood-brain barrier (BBB) penetration or improve oral absorption [1]. The increased lipophilicity can be leveraged to introduce a hydrophobic element into lead series without adding excessive molecular weight, which is particularly relevant for CNS targets like GPCRs, ion channels, and transporters. Researchers should prioritize this compound over 2-(thiophen-2-yl)pyrrolidine when logP optimization is a key project driver.

Chemical Synthesis: Reliable Building Block for Multi-Step Organic Transformations

The 99% minimum purity specification, as documented in technical datasheets from Thermo Fisher Scientific and AKSci, ensures that 2-(5-Chloro-2-thienyl)pyrrolidine enters synthetic pathways with a minimal impurity burden . This is critical for applications requiring precise stoichiometry, such as peptide coupling, amide bond formation, or in the preparation of advanced intermediates for parallel synthesis libraries. Using this high-purity material reduces the risk of side reactions, simplifies purification, and increases the likelihood of reproducible yields compared to lower-purity (97% or 95%) alternatives like 2-(thiophen-2-yl)pyrrolidine.

Chemical Biology: Selective Halogen-Based Molecular Probe Design

The presence of the 5-chloro substituent offers a distinct electronic and steric profile compared to the 5-bromo analog, which can be exploited in structure-based design to modulate halogen bonding with protein targets or to control the sequence of cross-coupling reactions in probe synthesis [2]. The stronger C-Cl bond relative to C-Br also imparts greater chemical stability under certain reaction conditions, making it a preferred choice for researchers requiring a robust, yet synthetically versatile, halogenated thiophene-pyrrolidine scaffold.

Procurement: High-Confidence Sourcing from Major Global Suppliers

2-(5-Chloro-2-thienyl)pyrrolidine is readily available through established global chemical suppliers including Thermo Fisher Scientific (Alfa Aesar), AKSci, and CymitQuimica, with consistent specifications across vendors . This multi-source availability reduces supply chain risk and provides procurement professionals with options for competitive pricing and lead times. The compound's well-defined CAS number (524674-42-8), MDL number (MFCD05189303), and InChI Key (XMSYAIXTGCQRQX-UHFFFAOYNA-N) facilitate unambiguous ordering and inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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